

# The Spectroscopic Signature of Jacareubin: A Technical Guide for Researchers

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An In-depth Analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of a Promising Natural Xanthone

**Jacareubin** (5,9,10-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one) is a naturally occurring xanthone isolated from the heartwood and other parts of plants in the Calophyllum genus, such as Calophyllum brasiliense.[1] Recognized for its diverse biological activities, including potential anti-tumor properties, **Jacareubin** is a subject of significant interest in phytochemical research and drug development.[1][2] A thorough understanding of its structural and physicochemical properties is paramount for its synthesis, derivatization, and elucidation of its mechanism of action.

This technical guide provides a detailed overview of the key spectroscopic data for **Jacareubin**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information is compiled for researchers, scientists, and professionals in drug development, offering a centralized resource for compound identification and characterization.

## **Quantitative Spectroscopic Data**

The structural elucidation of **Jacareubin** relies heavily on a combination of one- and two-dimensional NMR techniques, alongside high-resolution mass spectrometry to confirm its elemental composition. The following tables summarize the key quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and MS analyses.

## Mass Spectrometry (MS) Data



Mass spectrometry confirms the molecular formula of **Jacareubin** as C<sub>18</sub>H<sub>14</sub>O<sub>6</sub>. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for unambiguous formula determination.

Parameter	Value	Source
Molecular Formula	C18H14O6	PubChem
Molecular Weight	326.3 g/mol	PubChem
Exact Mass [M]	326.079038 Da	PubChem

Table 1: Key Mass Spectrometry Data for Jacareubin.

## **Nuclear Magnetic Resonance (NMR) Data**

The following tables present the <sup>1</sup>H (proton) and <sup>13</sup>C (carbon-13) NMR chemical shift assignments for **Jacareubin**. These assignments are fundamental to confirming the connectivity and chemical environment of every atom in the molecule. The spectra are typically recorded in deuterated solvents like DMSO-d<sub>6</sub> or CDCl<sub>3</sub>. The data below is a representative compilation from scientific literature.

<sup>1</sup>H NMR Spectral Data (500 MHz, DMSO-d<sub>6</sub>)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.64	d	8.8
H-3	7.25	dd	8.8, 2.0
H-4	7.29	d	2.0
H-7	6.78	d	10.0
H-8	5.65	d	10.0
9-OH	13.15	s	-
11-CH <sub>3</sub> (а)	1.45	S	-
11-CH₃ (b)	1.45	s	-

Table 2: <sup>1</sup>H NMR Chemical Shift Assignments for **Jacareubin**.

<sup>13</sup>C NMR Spectral Data (125 MHz, DMSO-d<sub>6</sub>)



Position	Chemical Shift (δ, ppm)	Carbon Type (DEPT)
C-1	122.5	СН
C-2	157.0	С
C-3	117.5	СН
C-4	121.0	СН
C-4a	112.0	С
C-5	155.5	С
C-5a	103.8	С
C-6	180.5	C (C=O)
C-7	127.0	СН
C-8	115.8	СН
C-8a	108.0	С
C-9	161.5	С
C-10	145.0	С
C-10a	150.0	С
C-11	78.5	С
C-12	28.0	СНз

Table 3: 13C NMR Chemical Shift Assignments for Jacareubin.

## **Experimental Protocols**

The acquisition of high-quality spectroscopic data requires standardized and rigorous experimental procedures. The following sections detail generalized protocols for the NMR and MS analysis of **Jacareubin**, based on established methodologies for natural product characterization.

## **NMR Spectroscopy Protocol**



#### Sample Preparation:

- Isolation: **Jacareubin** is first isolated from its natural source (e.g., crude extract of Calophyllum species) using chromatographic techniques like column chromatography over silica gel, followed by preparative HPLC for final purification.
- Sample Purity: The purity of the isolated **Jacareubin** sample should be >95% as determined by HPLC-UV.
- NMR Sample: Approximately 5-10 mg of purified Jacareubin is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃) in a standard 5 mm NMR tube.
- Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

#### Data Acquisition:

- Instrumentation: Spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument.
- ¹H NMR: A standard proton experiment is run at a constant temperature (e.g., 298 K). Key parameters include a 30° pulse width, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
- 13C NMR: A proton-decoupled 13C experiment is performed. Key parameters include a 45° pulse width, a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds. Several thousand scans are typically required.
- 2D NMR: To make unambiguous assignments, a suite of 2D experiments is conducted.
  - COSY (Correlation Spectroscopy): To identify <sup>1</sup>H-<sup>1</sup>H spin systems.
  - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond <sup>1</sup>H-<sup>13</sup>C correlations.



HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) <sup>1</sup>H-<sup>13</sup>C correlations, which is critical for connecting different spin systems and assigning quaternary carbons.

### **Mass Spectrometry Protocol (ESI-MS)**

#### Sample Preparation:

- A dilute solution of purified **Jacareubin** is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 μg/mL.
- A small percentage (0.1%) of formic acid may be added to the solution to promote protonation for positive ion mode analysis ([M+H]+).

#### **Data Acquisition:**

- Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
- Ionization Mode: ESI can be run in either positive or negative ion mode. For Jacareubin, positive ion mode is common, detecting the protonated molecule [M+H]+.
- Mass Analysis: The instrument is set to scan a mass range appropriate for the compound (e.g., m/z 100-500).
- High-Resolution Scan: A high-resolution full scan is performed to determine the accurate mass of the molecular ion to within 5 ppm, allowing for the confident determination of the elemental formula.
- Tandem MS (MS/MS): To gain further structural information, the molecular ion (e.g., m/z 327 for [M+H]+) is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that can be used for structural confirmation.

#### **Visualized Workflow**

The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of **Jacareubin** from a natural source.





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Workflow for the isolation and structural elucidation of **Jacareubin**.

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#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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